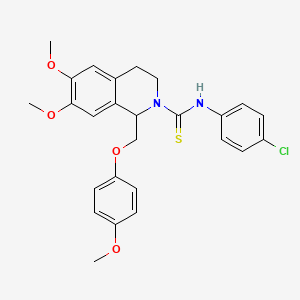![molecular formula C22H24N4O4S B11456024 3,3-dimethyl-8-(morpholin-4-yl)-6-[(4-nitrobenzyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456024.png)
3,3-dimethyl-8-(morpholin-4-yl)-6-[(4-nitrobenzyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a multi-component reaction involving a pyridine derivative, an aldehyde, and a suitable nucleophile under acidic or basic conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Attachment of the nitrophenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the nitrophenylmethylsulfanyl group is introduced using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound shares some structural similarities but differs in its functional groups and overall structure.
2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS: These compounds also contain the morpholine group but have different core structures.
Uniqueness
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its combination of functional groups and the pyrano[3,4-c]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-[(4-nitrophenyl)methylsulfanyl]-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2)11-17-18(12-23)21(31-14-15-3-5-16(6-4-15)26(27)28)24-20(19(17)13-30-22)25-7-9-29-10-8-25/h3-6H,7-11,13-14H2,1-2H3 |
InChI Key |
OSYCZTBMYNJTET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11455958.png)
![3,4,5-trimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11455961.png)
![7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11455962.png)
![9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11455966.png)
![3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile](/img/structure/B11455968.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11455973.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11455976.png)
![Methyl 4-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11455980.png)
![3-(Piperidin-1-yl)-2H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinolin-1-one](/img/structure/B11455990.png)

![3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11456006.png)
![12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11456014.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11456019.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11456022.png)
